molecular formula C18H21NO2S B2401144 1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine CAS No. 670272-04-5

1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine

Cat. No.: B2401144
CAS No.: 670272-04-5
M. Wt: 315.43
InChI Key: XIAYSGHZEAHDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group and a biphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine typically involves the reaction of 4-methylphenylsulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological macromolecules, influencing various biochemical pathways. The biphenyl moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

  • 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carboxylic acid
  • 4-Methyl-N-(4-(((4-Methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide

Comparison: 1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine is unique due to its biphenyl moiety, which imparts distinct physicochemical properties compared to other sulfonylpiperidine derivatives. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-(4-methylphenyl)phenyl]sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-15-5-7-16(8-6-15)17-9-11-18(12-10-17)22(20,21)19-13-3-2-4-14-19/h5-12H,2-4,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAYSGHZEAHDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.